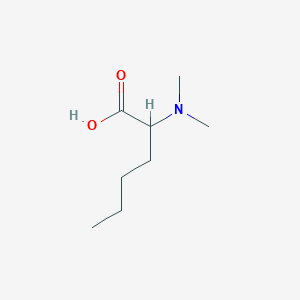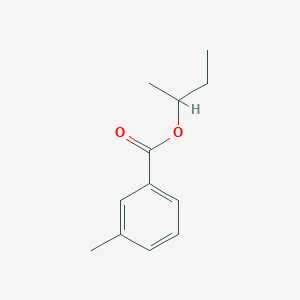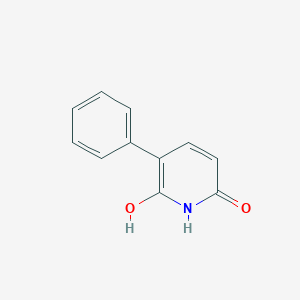![molecular formula C22H33N5O5 B12106842 6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Pro-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids proline, phenylalanine, glycine, and lysine Peptides like H-Pro-Phe-Gly-Lys-OH are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (glycine, phenylalanine, and proline) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .
Industrial Production Methods
Industrial production of peptides like H-Pro-Phe-Gly-Lys-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
H-Pro-Phe-Gly-Lys-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine, potentially altering the peptide’s biological activity.
Reduction: Reduction reactions can be used to break disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of lysine can lead to the formation of allysine, while substitution reactions can yield peptides with altered sequences and potentially different biological activities .
Applications De Recherche Scientifique
H-Pro-Phe-Gly-Lys-OH has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide can be employed in studies investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: H-Pro-Phe-Gly-Lys-OH and its derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of H-Pro-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For instance, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to H-Pro-Phe-Gly-Lys-OH include other tetrapeptides with different amino acid sequences, such as H-Lys-Ala-Val-Gly-OH and H-Pro-Pro-Phe-Phe-OH .
Uniqueness
H-Pro-Phe-Gly-Lys-OH is unique due to its specific sequence, which imparts distinct biological properties. The presence of lysine, for example, can enhance the peptide’s solubility and interaction with negatively charged biomolecules. Additionally, the combination of proline and phenylalanine can influence the peptide’s structural conformation and stability .
Propriétés
Formule moléculaire |
C22H33N5O5 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
6-amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32) |
Clé InChI |
VMILMCIMLLYNMB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12106761.png)
amine](/img/structure/B12106769.png)









![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)


